molecular formula C21H21ClN4O2S B105963 Hydroxy Ziprasidone CAS No. 884305-08-2

Hydroxy Ziprasidone

Numéro de catalogue: B105963
Numéro CAS: 884305-08-2
Poids moléculaire: 428.9 g/mol
Clé InChI: IYNREZQRIITXHB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Ziprasidone is an atypical antipsychotic approved for the treatment of schizophrenia and bipolar disorder. It exhibits a unique multireceptor-binding profile, combining potent antagonism at dopamine D2 and serotonin 5-HT2A receptors with additional interactions at 5-HT1A, 5-HT1D, 5-HT2C, and α1-adrenergic receptors . Unlike other antipsychotics, ziprasidone also inhibits serotonin and norepinephrine reuptake, contributing to its efficacy in managing mood and cognitive symptoms .

Its receptor affinity ratio (5-HT2A:D2 ≈ 11:1 in vitro) is higher than that of risperidone, olanzapine, quetiapine, and aripiprazole, which may explain its reduced propensity for extrapyramidal side effects (EPS) and prolactin elevation . Ziprasidone is metabolized primarily via aldehyde oxidase and cytochrome P450 3A4 (CYP3A4), yielding inactive metabolites such as ziprasidone sulfoxide and sulfone .

Analyse Des Réactions Chimiques

Hydroxy Ziprasidone undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

Schizophrenia Treatment

Hydroxy Ziprasidone, like its parent compound, is effective in managing symptoms of schizophrenia. Studies indicate that ziprasidone has a comparable efficacy to other atypical antipsychotics, with a lower risk of metabolic side effects.

  • Efficacy : A systematic review highlighted that ziprasidone was significantly superior to placebo in reducing psychotic symptoms (PANSS scores) in patients with schizophrenia .
  • Weight Management : Patients switching to ziprasidone from other antipsychotics like olanzapine or risperidone showed significant reductions in weight and improvements in lipid profiles .

Bipolar Disorder

This compound is also indicated for the treatment of acute mania associated with bipolar disorder.

  • Clinical Trials : Research has confirmed its efficacy in reducing manic symptoms, with improvements noted on the manic syndrome subscale .

Off-Label Uses

This compound has been explored for several off-label applications:

  • Treatment-Resistant Depression : Some studies suggest that it may be beneficial in managing treatment-resistant depression due to its serotonergic activity .
  • Delusional Parasitosis : Case reports indicate effectiveness in treating this condition, providing a potential alternative to traditional therapies .
  • Parkinson's Disease Psychosis : Recent evidence suggests that this compound may be safe and effective for treating psychosis in patients with Parkinson's disease, although further studies are needed to confirm these findings .

Pharmacological Profile

This compound retains many pharmacological properties of ziprasidone, including:

  • Receptor Affinity : It exhibits high affinity for serotonin (5-HT2A) and dopamine (D2) receptors, contributing to its antipsychotic effects while minimizing the risk of extrapyramidal symptoms .
  • Weight Neutrality : One of the most significant advantages is its neutral effect on weight gain compared to other antipsychotics, making it suitable for long-term use without significant metabolic side effects .

Case Series on Efficacy

A systematic review included two prospective trials and multiple case reports demonstrating this compound's effectiveness across various patient demographics:

  • Patient Demographics : Studies included diverse populations with varying degrees of symptom severity.
  • Outcomes : Most patients reported significant improvements in psychotic symptoms with minimal adverse effects, supporting its use as a viable treatment option .

Long-Term Studies

Longitudinal studies have shown sustained efficacy and safety over extended periods:

  • Patients switching from other antipsychotics to this compound maintained improvements in both psychiatric symptoms and metabolic parameters over 52 weeks .

Data Summary Table

ApplicationEfficacy EvidenceSide EffectsDuration of Study
SchizophreniaSuperior to placebo; PANSS score reductionMinimal weight gainUp to 58 weeks
Bipolar DisorderSignificant reduction in manic symptomsWeight neutralUp to 52 weeks
Off-label UsesEffective in treatment-resistant depressionFew adverse eventsVaries
Parkinson's PsychosisGenerally safe; some adverse motor events reportedRareOngoing studies

Mécanisme D'action

The mechanism of action of Hydroxy Ziprasidone is similar to that of Ziprasidone. It primarily acts as a serotonin-2A (5-HT2A) and dopamine D2 antagonist. This dual antagonism helps in modulating neurotransmitter activity in the brain, which is crucial for its antipsychotic effects . The hydroxyl group may influence its binding affinity and metabolic stability, potentially altering its efficacy and side effect profile.

Comparaison Avec Des Composés Similaires

Receptor Binding Profile

Ziprasidone’s receptor-binding properties distinguish it from other atypical antipsychotics (Table 1):

Table 1: Receptor Affinity Profiles of Atypical Antipsychotics

Compound D2 Affinity (Ki, nM) 5-HT2A Affinity (Ki, nM) 5-HT2A:D2 Ratio Key Additional Targets
Ziprasidone 4.8 0.4 ~11:1 5-HT1A (agonist), 5-HT2C, SERT, NET
Risperidone 3.3 0.2 ~16:1 α1, α2, H1
Olanzapine 31 4 ~8:1 H1, M1, α1
Quetiapine 180 120 ~1.5:1 α1, H1
Aripiprazole 1.6 3.4 ~0.5:1 5-HT1A (partial agonist)

Data sourced from in vitro and PET studies .

Ziprasidone’s high 5-HT2A:D2 ratio and 5-HT1A agonism may enhance its efficacy against negative symptoms and mood disturbances compared to risperidone and olanzapine . Unlike quetiapine and aripiprazole, ziprasidone lacks partial agonism at D2 receptors, reducing the risk of dopamine system destabilization .

Efficacy in Symptom Management

  • Positive Symptoms : Ziprasidone demonstrates dose-dependent antagonism of dopamine-mediated behaviors (e.g., apomorphine-induced climbing in preclinical models), comparable to haloperidol but with lower EPS risk due to serotoninergic modulation .
  • Negative/Cognitive Symptoms : Its 5-HT1A agonism and 5-HT2C antagonism may improve cognitive flexibility and mood, outperforming D2-selective agents like haloperidol .
  • Affective Symptoms: Ziprasidone’s serotonin/norepinephrine reuptake inhibition provides antidepressant effects, a feature absent in olanzapine and risperidone .

Clinical Trials : In a PET study, ziprasidone achieved 76% 5-HT2 and 56% D2 receptor occupancy at 120 mg/day, balancing efficacy and tolerability . This contrasts with clozapine and quetiapine, which require higher D2 occupancy for efficacy .

Metabolic and Side Effect Profiles

Table 2: Adverse Event Incidence in Clinical Trials

Side Effect Ziprasidone (%) Olanzapine (%) Risperidone (%) Haloperidol (%)
Orthostatic Hypotension ≤13 6–13 6–13 0
Weight Gain ≤0.6 29–36 9–16 3–7
Sedation ≤14 20–39 15–30 8–12
QTc Prolongation 3–5 <1 <1 <1

Data from randomized trials and postmarketing studies .

Ziprasidone’s low affinity for H1 and M1 receptors minimizes weight gain and metabolic dysfunction, unlike olanzapine and quetiapine . However, it carries a higher risk of QTc prolongation than most atypicals, necessitating ECG monitoring .

Pharmacokinetics and Drug Interactions

  • Metabolism : Ziprasidone is metabolized via aldehyde oxidase (60%) and CYP3A4 (33%), reducing interaction risks with CYP inhibitors (e.g., ketoconazole) compared to risperidone (CYP2D6-dependent) .
  • Food Effect: Absorption increases 2-fold with food, but novel formulations (e.g., nanocrystalline) mitigate this limitation, unlike immediate-release quetiapine .
  • Half-Life : ~7 hours, requiring twice-daily dosing, whereas aripiprazole’s 75-hour half-life permits once-daily use .

Activité Biologique

Hydroxy Ziprasidone is a metabolite of the atypical antipsychotic ziprasidone, which is primarily used in the treatment of schizophrenia and bipolar disorder. Understanding the biological activity of this compound involves examining its pharmacodynamics, pharmacokinetics, receptor interactions, and clinical implications.

Pharmacodynamics

This compound exhibits similar pharmacological properties to its parent compound, ziprasidone. It primarily acts as an antagonist at several neurotransmitter receptors, which are crucial for its therapeutic effects:

  • Dopamine Receptors : this compound shows a high affinity for the D2 dopamine receptor, which is significant for reducing positive symptoms of schizophrenia.
  • Serotonin Receptors : It also interacts with serotonin receptors, particularly 5-HT2A and 5-HT1A, contributing to its efficacy in managing both positive and negative symptoms of schizophrenia. The blockade of 5-HT2A receptors is particularly noted for its role in reducing extrapyramidal side effects often associated with other antipsychotics .

Pharmacokinetics

The pharmacokinetic profile of this compound reflects that of ziprasidone but with some distinctions due to its metabolic nature. Key pharmacokinetic parameters include:

  • Absorption : The bioavailability of ziprasidone is significantly affected by food intake; it reaches 100% when taken with a meal and approximately 60% when taken on an empty stomach .
  • Metabolism : this compound is formed through hepatic metabolism, primarily via aldehyde oxidase and to a lesser extent by cytochrome P450 enzymes. This metabolic pathway influences its activity and potential drug interactions .
  • Half-Life : The half-life of this compound is approximately 10 hours, allowing for once or twice daily dosing regimens in clinical settings .

Clinical Efficacy

Research shows that this compound retains the therapeutic benefits associated with ziprasidone while potentially minimizing side effects. Clinical studies have indicated:

  • Symptom Improvement : Patients treated with ziprasidone (and by extension this compound) demonstrated significant reductions in both positive and negative symptoms of schizophrenia as measured by standardized scales such as the Positive and Negative Syndrome Scale (PANSS) and Clinical Global Impression (CGI) .
  • Weight and Lipid Profile : Long-term studies have reported that patients switching from other antipsychotics to ziprasidone experience weight stabilization and improvements in lipid profiles, suggesting a favorable metabolic profile compared to other treatments .

Case Studies

Several case studies highlight the clinical implications of this compound:

  • Case Study 1 : A study involving patients switched from olanzapine to ziprasidone showed significant reductions in weight and triglycerides over a 58-week period. Patients reported improved adherence due to fewer side effects related to weight gain .
  • Case Study 2 : In a cohort of patients with treatment-resistant schizophrenia, this compound was associated with enhanced symptom control without exacerbating metabolic syndrome, which is often a concern with atypical antipsychotics .

Summary Table

ParameterThis compoundZiprasidone
Bioavailability Similar (affected by food)60% (fasting), 100% (with food)
Half-Life ~10 hours~10 hours
Primary Metabolism Aldehyde oxidaseCYP3A4, Aldehyde oxidase
Receptor Affinity D2, 5-HT2AD2, 5-HT2A
Clinical Use Schizophrenia, Bipolar DisorderSchizophrenia, Bipolar Disorder

Q & A

Basic Research Questions

Q. What validated analytical methodologies are recommended for detecting and quantifying Hydroxy Ziprasidone as an impurity in pharmaceutical formulations?

  • Methodological Answer : this compound can be identified and quantified using high-performance liquid chromatography (HPLC) paired with mass spectrometry (MS). The USP 35 guidelines outline specific impurity tests, including reference standards for this compound and related compounds. For precise identification, exact mass analysis (e.g., 428.1107 g/mol for this compound) via high-resolution MS is critical to distinguish it from structural analogs .

Q. How do population pharmacokinetic (PPK) models account for this compound exposure variability in Ziprasidone-treated populations?

  • Methodological Answer : Non-linear mixed-effects modeling (e.g., Phoenix NLME) is used to analyze sparse PK data, incorporating covariates like age, weight, co-medications, and genetic factors (e.g., CYP3A4 polymorphisms). These models can simulate this compound exposure by estimating clearance (CL) and volume of distribution (V) for Ziprasidone, its parent compound .

Q. What experimental designs are optimal for assessing this compound's in vitro pharmacological activity?

  • Methodological Answer : Preclinical models like Caenorhabditis elegans can evaluate behavioral and metabolic effects (e.g., lipid accumulation, movement). For receptor activity, competitive binding assays using 5-HT and dopamine receptors are employed, given Ziprasidone's known antagonism .

Q. What biomarkers are validated for assessing this compound's cardiac safety in preclinical studies?

  • Methodological Answer : QTc interval prolongation is monitored via electrocardiography (ECG) in animal models and clinical trials. Studies show this compound's contribution to QTc effects correlates with Ziprasidone dosing, necessitating dose-dependent ECG monitoring .

Advanced Research Questions

Q. How do ethnic differences in Ziprasidone metabolism influence this compound formation and exposure?

  • Methodological Answer : Aldehyde oxidase and CYP3A4 polymorphisms contribute to inter-ethnic variability. Han Chinese populations exhibit slower Ziprasidone metabolism, leading to higher plasma concentrations and prolonged this compound exposure. Genotyping for CYP3A4 variants and population-specific PPK modeling are recommended .

Q. How can researchers resolve contradictions in the serotoninergic effects of Ziprasidone and its metabolites like this compound?

  • Methodological Answer : Discrepancies between in vitro receptor binding (5-HT2A/D2 antagonism) and in vivo platelet serotonin (5-HT) studies require stratified analyses. For example, sex-specific and dose-adjusted subgroup analyses can clarify conflicting results, as seen in trials where Ziprasidone showed no significant 5-HT reuptake inhibition in schizophrenia patients .

Q. What statistical methods address dose-response heterogeneity of this compound in diverse populations?

  • Methodological Answer : Mixed-effects models with covariates (e.g., age, co-medications) and bootstrapping validate PPK robustness. External validation using independent cohorts (e.g., 30-patient subsets) ensures generalizability. Sensitivity analyses control for confounders like study design or titration schedules .

Q. How do co-administered drugs alter the metabolic conversion of Ziprasidone to this compound?

  • Methodological Answer : CYP3A4 inhibitors (e.g., ketoconazole) or inducers (e.g., carbamazepine) modulate Ziprasidone metabolism. Drug-drug interaction studies using human liver microsomes quantify this compound formation rates. Clinical PPK models integrate co-medication data to predict metabolite exposure .

Q. Contradictions and Limitations

  • Efficacy vs. Safety Trade-offs : While Ziprasidone (and by extension, this compound) shows fewer metabolic side effects (e.g., weight gain) compared to olanzapine, its QTc prolongation risk complicates dosing. Trials must balance efficacy (e.g., PANSS scores) with cardiac monitoring .
  • Ethnic PK Variability : Higher this compound exposure in Han Chinese populations suggests personalized dosing, yet genetic determinants of aldehyde oxidase remain unclear, limiting translational applicability .

Propriétés

IUPAC Name

5-[2-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-1-hydroxyethyl]-6-chloro-1,3-dihydroindol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN4O2S/c22-16-11-17-13(10-20(28)23-17)9-15(16)18(27)12-25-5-7-26(8-6-25)21-14-3-1-2-4-19(14)29-24-21/h1-4,9,11,18,27H,5-8,10,12H2,(H,23,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYNREZQRIITXHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(C2=C(C=C3C(=C2)CC(=O)N3)Cl)O)C4=NSC5=CC=CC=C54
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hydroxy Ziprasidone
Reactant of Route 2
Hydroxy Ziprasidone
Hydroxy Ziprasidone
Reactant of Route 4
Hydroxy Ziprasidone
Reactant of Route 5
Hydroxy Ziprasidone
Reactant of Route 6
Hydroxy Ziprasidone

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.